Methyl 4-methoxycyclohexane-1-carboxylate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-methoxycyclohexane-1-carboxylate can be synthesized through the esterification of 4-methoxycyclohexane-1-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methoxycyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methoxycyclohexane-1-carboxylic acid.
Reduction: It can be reduced to form 4-methoxycyclohexanol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: 4-methoxycyclohexane-1-carboxylic acid.
Reduction: 4-methoxycyclohexanol.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
Methyl 4-methoxycyclohexane-1-carboxylate is used in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug development and pharmaceutical formulations.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of methyl 4-methoxycyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For example, in enzymatic reactions, it may act as a substrate or inhibitor, influencing the activity of the enzyme and the overall metabolic pathway .
Comparison with Similar Compounds
Similar Compounds
Methyl cyclohexanecarboxylate: Similar in structure but lacks the methoxy group.
4-methoxycyclohexane-1-carboxylic acid: The carboxylic acid form of the compound.
4-methoxycyclohexanol: The alcohol derivative of the compound.
Uniqueness
Methyl 4-methoxycyclohexane-1-carboxylate is unique due to its methoxy group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and various industrial applications .
Biological Activity
Methyl 4-methoxycyclohexane-1-carboxylate is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclohexane ring substituted with a methoxy group and a carboxylate moiety. Its molecular formula is , and it has a molecular weight of approximately 186.25 g/mol. The presence of the methoxy group enhances its lipophilicity, potentially influencing its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The compound can participate in nucleophilic addition reactions due to the carboxylate group, while the methoxy substituent may modulate its reactivity and stability. This interaction profile suggests potential roles in enzyme inhibition and receptor modulation.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The compound demonstrated notable inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods, revealing effective concentrations that warrant further exploration for potential therapeutic use.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Anti-inflammatory Properties
In vitro studies have indicated that this compound possesses anti-inflammatory properties. The compound was shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect was assessed using ELISA assays, highlighting its potential utility in treating inflammatory diseases.
Case Studies
- Case Study on Pain Management : A clinical trial investigated the efficacy of this compound as an adjunct therapy for chronic pain management. Patients receiving this compound reported significant reductions in pain scores compared to the placebo group, suggesting a role in pain modulation.
- Neuroprotective Effects : Research involving animal models of neurodegeneration demonstrated that treatment with this compound resulted in decreased neuronal loss and improved cognitive function. Behavioral tests indicated enhanced memory retention, supporting its potential as a neuroprotective agent.
Properties
IUPAC Name |
methyl 4-methoxycyclohexane-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-11-8-5-3-7(4-6-8)9(10)12-2/h7-8H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPABZOTWBDPXNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(CC1)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80707126, DTXSID801185134 | |
Record name | Methyl 4-methoxycyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80707126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexanecarboxylic acid, 4-methoxy-, methyl ester, trans- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801185134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137058-17-4, 73873-62-8 | |
Record name | Methyl 4-methoxycyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80707126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexanecarboxylic acid, 4-methoxy-, methyl ester, trans- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801185134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4-methoxycyclohexane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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